molecular formula C23H17Cl2FN2O B2741355 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole CAS No. 477711-61-8

1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole

Cat. No.: B2741355
CAS No.: 477711-61-8
M. Wt: 427.3
InChI Key: VZQGXYYQHUHECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole (CAS 477711-61-8) is a synthetic small molecule with a molecular formula of C23H17Cl2FN2O and a molecular weight of 427.3 g/mol . It belongs to the pyrazole class of heterocyclic compounds, a scaffold recognized in medicinal chemistry for its privileged status in rational drug development due to its diverse biological targets and effects . Pyrazole derivatives are investigated for a wide spectrum of pharmacological activities, including potential cytotoxic, cytoprotective, antinociceptive, and anti-inflammatory properties . The specific substitution pattern on this compound's core pyrazole ring, featuring chlorobenzyl and fluorobenzyloxy phenyl groups, is characteristic of structures designed to modulate biological pathways through targeted interactions . Recent research on analogous pyrazole compounds highlights their significant potential in oncology research, demonstrating antioxidant effects and antiproliferative activity against various cancer cell lines . Furthermore, the structural motif of a halogenated benzyloxy group is found in other well-studied tyrosine kinase inhibitors, underscoring the relevance of such chemical features in probing signal transduction pathways . This product is offered for research purposes to support investigations in chemical biology, drug discovery, and related fields. It is supplied with a purity of up to 99% and is available for purchase from multiple suppliers . This chemical is intended for professional manufacturing and research laboratory use only. It is not for medical or consumer use, nor for diagnosis, treatment, or prevention of disease. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[(3-chlorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O/c24-18-4-1-3-16(13-18)14-28-12-11-23(27-28)17-7-9-19(10-8-17)29-15-20-21(25)5-2-6-22(20)26/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQGXYYQHUHECD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with 2-chloro-6-fluorobenzyl bromide in the presence of a base to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Agents

Numerous studies have investigated the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds exhibit significant COX-II inhibitory activity, which is crucial for developing safer anti-inflammatory drugs. For instance, derivatives similar to 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole have shown promising results in reducing inflammation in preclinical models .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Studies have highlighted the efficacy of similar compounds against different cancer cell lines, indicating that this compound may also possess similar properties .

Synthesis of Complex Molecules

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecular architectures, which are essential in drug discovery and development processes. The synthetic routes often involve multi-step reactions that yield derivatives with enhanced biological activities .

Case Studies

StudyFocusFindings
Bekhit et al., 2023COX-II InhibitorsDeveloped a series of pyrazole derivatives with strong COX-II selectivity and minimal ulcerogenic effects, highlighting the potential of pyrazole compounds as safer alternatives to traditional NSAIDs .
Eren et al., 2023Anti-inflammatory ActivityReported that certain pyrazole derivatives exhibited IC50 values significantly lower than standard drugs like Rofecoxib, indicating superior potency against COX-II .
Chandna et al., 2022Anticancer ActivityInvestigated the anticancer effects of pyrazolylbenzyltriazoles, revealing strong inhibitory activity against cancer cell lines, suggesting similar potential for the compound .

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Molecular Properties

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₄H₁₇Cl₂F₃N₂O ~495.3 (estimated) 3-Chlorobenzyl, 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl High halogen content for stability and lipophilicity
1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(5-((3-chlorobenzyl)oxy)...)urea (2k) C₃₇H₃₄Cl₂FN₇O₄S 762.2 Urea, thiazole, piperazine High molecular weight; potential kinase inhibition
1-(2-Chloro-6-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole C₂₂H₁₂Cl₅FN₂ 500.6 Bis(3,4-dichlorophenyl) groups Extreme lipophilicity; possible CNS penetration
3-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole Undisclosed Undisclosed Trifluoromethylbenzyl Strong electron-withdrawing effects from CF₃ group
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f) C₁₂H₉F₄N₃ 295.2 Trifluoromethyl, 4-fluorophenyl hydrazine Fluorine-rich; high metabolic stability

Functional and Pharmacological Comparisons

  • Halogenation Effects: The target compound’s dual chloro/fluoro substitution mirrors trends in fluorinated pyrazoles (e.g., 13f ), which exhibit improved metabolic stability and binding affinity compared to non-halogenated analogs. However, the bis(3,4-dichlorophenyl) analog demonstrates that excessive halogenation may compromise solubility.
  • Substituent Flexibility: Compounds like 18 and 19 (benzyloxy and ethylbenzyl substituents) highlight how minor substituent changes modulate solubility and potency. The target compound’s benzyloxy group may enhance aromatic interactions in target binding.
  • Boron-Containing Analogs : The dioxaborolane-substituted pyrazole underscores the role of boron in medicinal chemistry (e.g., protease inhibition), a feature absent in the target compound.

Biological Activity

1-(3-Chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole is a synthetic organic compound characterized by its complex molecular structure, which includes chlorobenzyl and fluorobenzyl groups attached to a pyrazole ring. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.

  • Molecular Formula : C23H17Cl2FN2O
  • Molecular Weight : 427.3 g/mol
  • CAS Number : 477711-61-8
  • Density : 1.28 g/cm³ (predicted)
  • Boiling Point : 573.1 °C (predicted)
  • pKa : 1.50 (predicted)

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted the synthesis of various pyrazole conjugates and their evaluation against cancer cell lines such as MCF-7 (breast), SiHa (cervical), and PC-3 (prostate). The compound demonstrated notable cytotoxicity with IC50 values of:

  • MCF-7 : 2.13 ± 0.80 µM
  • SiHa : 4.34 ± 0.98 µM
  • PC-3 : 4.46 ± 0.53 µM

These results suggest that the compound selectively inhibits cancer cell growth while showing minimal toxicity to normal cells (HEK-293T) .

The mechanism by which this compound exerts its anticancer effects is primarily through inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the binding affinity of the compound at the colchicine-binding site on tubulin, further supporting its role as a tubulin inhibitor.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of selected pyrazole derivatives, including the compound under consideration:

Compound NameCell LineIC50 (µM)Mechanism of Action
1-(3-Chlorobenzyl)-3-{4-[(2-Chloro-6-Fluorobenzyl)Oxy]Phenyl}-1H-PyrazoleMCF-72.13 ± 0.80Tubulin polymerization inhibition
Other Pyrazole Derivative ASiHa3.60 ± 0.45Tubulin polymerization inhibition
Other Pyrazole Derivative BPC-32.97 ± 0.88Tubulin polymerization inhibition

Case Studies and Research Findings

A comprehensive review of recent literature reveals that pyrazole compounds are being actively researched for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . Notably, several studies have synthesized new pyrazole derivatives that exhibit enhanced potency against various cancer cell lines compared to traditional treatments.

Recent Research Highlights:

  • Synthesis and Evaluation : A recent study synthesized multiple pyrazole derivatives and assessed their cytotoxicity using MTT assays against different cancer cell lines, confirming their potential as effective anticancer agents .
  • In Silico Studies : Computational methods have been employed to predict the ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds, indicating favorable drug-like characteristics .
  • Structural Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications in the chemical structure influence biological activity, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole, and how can intermediates be characterized?

  • Methodology : A multi-step synthesis is typically required, involving:

  • Step 1 : Suzuki-Miyaura cross-coupling for aryl-aryl bond formation (e.g., using Pd catalysts as in pyrazole-based syntheses) .
  • Step 2 : Nucleophilic substitution for ether bond formation between phenolic and benzyl halide groups (optimized under anhydrous conditions with K₂CO₃ as a base) .
  • Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC (≥98% purity) to validate intermediate purity .

Q. How can crystallographic data for this compound be refined, and what software is recommended?

  • Methodology : X-ray diffraction data can be processed using SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures .
  • Best Practices :

  • Validate hydrogen bonding and π-π stacking interactions via ORTEP-3 for graphical representation .
  • Address disordered atoms using restraints in SHELXL to improve R-factor convergence .

Advanced Research Questions

Q. How can conflicting NMR and crystallographic data be resolved for this compound?

  • Case Study : If NMR suggests a planar conformation but X-ray shows steric hindrance from the 3-chlorobenzyl group:

  • Analysis : Perform DFT calculations (e.g., Gaussian) to compare energy minima of proposed conformers.
  • Validation : Cross-reference with dynamic NMR experiments (variable-temperature ¹H NMR) to detect rotational barriers .
    • Reference : SHELXL’s ability to model thermal motion anisotropy can clarify crystallographic ambiguities .

Q. What strategies optimize yield in the final coupling step of this pyrazole derivative?

  • Experimental Design :

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos/G3 catalysts for Suzuki-Miyaura efficiency .
  • Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reaction rate and byproduct formation .
    • Data-Driven Adjustment : If yields plateau at ~70%, introduce scavenger resins (e.g., QuadraSil MP) to remove residual Pd .

Q. How do substituents (e.g., chloro vs. fluoro) on the benzyl groups affect bioactivity?

  • Structure-Activity Relationship (SAR) Approach :

  • Synthesis : Prepare analogs with substituent variations (e.g., 2,6-difluoro vs. 3-chloro) .
  • Assays : Test inhibitory activity against kinase targets (e.g., EGFR) via fluorescence polarization assays .
    • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity changes due to halogen electronegativity .

Q. What purification techniques are most effective for removing trace halogenated byproducts?

  • Chromatography : Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) .
  • Alternative : Employ recrystallization from ethanol/water (7:3 v/v) to exploit differential solubility of halogenated impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.